Piperidin-2-ylmethanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
piperidin-2-ylmethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYJBHDTYKAPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Advanced Analytical Characterization of Piperidin 2 Ylmethanethiol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of Piperidin-2-ylmethanethiol, distinct signals corresponding to the protons of the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the thiol group are anticipated. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial arrangement.
The piperidine ring protons would likely appear as a series of multiplets in the upfield region of the spectrum, typically between δ 1.2 and 3.0 ppm. The protons on the carbon adjacent to the nitrogen atom (C2 and C6) are expected to be the most deshielded and would, therefore, resonate at a lower field compared to the other ring protons (C3, C4, and C5). The proton at the C2 position, being attached to the carbon bearing the methanethiol (B179389) group, would likely appear as a distinct multiplet.
The two protons of the methylene group (-CH₂-SH) are diastereotopic and would be expected to show a complex splitting pattern, likely a multiplet, due to coupling with the adjacent C2 proton of the piperidine ring. Their chemical shift is anticipated to be in the range of δ 2.5 - 3.0 ppm. The proton of the thiol group (-SH) typically appears as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but is generally expected in the range of δ 1.0 - 2.5 ppm. The signal for the N-H proton of the piperidine ring would also be a broad singlet, typically in the range of δ 1.5 - 3.0 ppm, and its position is also dependent on experimental conditions.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Piperidine H2 | 2.8 - 3.2 | Multiplet |
| Piperidine H3, H4, H5 | 1.2 - 1.9 | Multiplets |
| Piperidine H6 | 2.5 - 2.9 | Multiplet |
| -CH₂-SH | 2.5 - 3.0 | Multiplet |
| -SH | 1.0 - 2.5 | Broad Singlet |
| N-H | 1.5 - 3.0 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, six distinct signals are expected, corresponding to the five carbon atoms of the piperidine ring and the one carbon of the methanethiol side chain.
The carbon atom at the C2 position of the piperidine ring, being substituted with the methanethiol group, would be the most deshielded of the ring carbons and is predicted to resonate in the range of δ 55 - 65 ppm. The C6 carbon, also adjacent to the nitrogen, would appear in a similar, slightly more upfield region. The remaining piperidine ring carbons (C3, C4, and C5) would be found further upfield, typically between δ 20 and 30 ppm. The carbon of the methylene group (-CH₂-SH) is expected to resonate in the range of δ 25 - 35 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Piperidine C2 | 55 - 65 |
| Piperidine C3 | 25 - 35 |
| Piperidine C4 | 20 - 30 |
| Piperidine C5 | 25 - 35 |
| Piperidine C6 | 50 - 60 |
| -CH₂-SH | 25 - 35 |
Two-Dimensional (2D) NMR Techniques
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, it would show correlations between the C2 proton and the protons on C3 and the methylene group, as well as between the various protons of the piperidine ring, helping to trace the connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be crucial for assigning each carbon signal to its attached proton(s). For example, the proton signal assigned to H2 would show a cross-peak with the carbon signal assigned to C2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be invaluable for confirming the connectivity of the entire molecule. For example, HMBC correlations would be expected between the methylene protons and the C2 carbon of the piperidine ring, as well as the C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful in determining the stereochemistry and preferred conformation of the piperidine ring and the orientation of the methanethiol substituent.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.
N-H Stretch: A moderate to weak, somewhat broad absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine in the piperidine ring.
C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring and the methylene group would appear as strong absorptions in the region of 2850-3000 cm⁻¹.
S-H Stretch: The thiol S-H stretching vibration typically gives a weak and sharp absorption band in the region of 2550-2600 cm⁻¹. The presence of this band would be a key indicator of the thiol group.
N-H Bend: The N-H bending vibration is expected to appear around 1590-1650 cm⁻¹.
C-N Stretch: The C-N stretching vibration would likely be observed in the region of 1000-1250 cm⁻¹.
C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Moderate, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| S-H Stretch | 2550 - 2600 | Weak, Sharp |
| N-H Bend | 1590 - 1650 | Moderate |
| C-N Stretch | 1000 - 1250 | Moderate |
| C-S Stretch | 600 - 800 | Weak |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While polar bonds with large dipole moment changes give strong IR signals, non-polar bonds with changes in polarizability during vibration give strong Raman signals.
For this compound, the S-H stretching vibration, which is weak in the IR spectrum, is expected to give a more prominent signal in the Raman spectrum in the 2550-2600 cm⁻¹ region. Similarly, the C-S stretching vibration (600-800 cm⁻¹) should also be more easily observable in the Raman spectrum. The symmetric C-H stretching and bending vibrations of the aliphatic backbone are also expected to be strong in the Raman spectrum. The complementarity of FT-IR and Raman spectroscopy would thus provide a more complete picture of the vibrational modes of this compound. spectroscopyonline.commdpi.comresearchgate.netresearchgate.netsurfacesciencewestern.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization. For this compound, this analysis would confirm its molecular formula (C₆H₁₃NS) and provide insights into its structure by identifying characteristic fragment ions.
A typical mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation would likely involve the cleavage of the C-S bond, loss of the methanethiol group, and fragmentation of the piperidine ring. Comparing the fragmentation patterns of related piperidine alkaloids can offer clues about expected fragmentation pathways. For instance, studies on other piperidine alkaloids often show characteristic losses of substituents from the piperidine ring. scielo.br
Hypothetical Mass Spectrometry Data for this compound:
| Analysis Type | Expected Information |
| Molecular Ion Peak (M+) | Confirmation of molecular weight. |
| Major Fragment Ions | Insights into the stability of different parts of the molecule. Common fragments could include the piperidine ring itself or the loss of the CH₂SH group. |
This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.
Electronic Absorption Spectroscopy (UV-Vis) and Charge-Transfer Complex Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores. The piperidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). nist.gov However, the thiol group could lead to weak absorptions.
The formation of charge-transfer complexes with suitable acceptor molecules could induce new, intense absorption bands in the UV-Vis spectrum. Studying these complexes can provide information about the electron-donating properties of this compound. For some related metal complexes, absorption bands in the 280 nm and 350 nm regions have been observed and assigned to ligand-to-metal charge transfer or inner ligand transitions. researchgate.net
Anticipated UV-Vis Spectral Properties of this compound:
| Spectral Feature | Expected Wavelength Range (nm) | Assignment |
| Thiol n→σ transition* | < 220 | Electronic transition within the thiol group. |
| Charge-Transfer Band | Variable (depends on acceptor) | Formation of a complex with an electron acceptor. |
This table is based on general principles of UV-Vis spectroscopy and data for related compounds, as specific data for this compound is unavailable.
Advanced Chromatographic and Separation Techniques
Advanced chromatographic techniques are essential for the purification and analysis of chemical compounds. For a polar compound like this compound, a variety of methods could be employed.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column would likely be a suitable method for the analysis of this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid to improve peak shape. Gradient elution, where the solvent composition is changed over time, would be effective for separating the target compound from impurities. oatext.com
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution and faster analysis times compared to traditional HPLC by using columns with smaller particle sizes. diva-portal.org This would be particularly beneficial for resolving complex mixtures or for high-throughput analysis.
Gas Chromatography (GC): Due to its potential volatility, GC could also be a viable technique, likely requiring derivatization to improve its thermal stability and chromatographic behavior. GC coupled with mass spectrometry (GC-MS) would be a powerful tool for both separation and identification.
The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and detector, would be crucial for achieving optimal separation. uobasrah.edu.iq
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a pure sample of a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₆H₁₃NS). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Theoretical Elemental Composition of this compound (C₆H₁₃NS):
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 6 | 72.06 | 54.91% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 9.99% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 10.68% |
| Sulfur (S) | 32.07 | 1 | 32.07 | 24.42% |
| Total | 131.244 | 100.00% |
This table presents the theoretical values. Experimental verification is necessary for any synthesized sample.
Theoretical and Computational Chemistry Investigations in Understanding Piperidin 2 Ylmethanethiol
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method in computational organic chemistry for studying molecular properties. fu-berlin.de It allows for detailed quantum-chemical computations on medium-sized organic molecules, providing information on energies, geometries, charge distributions, and reaction pathways. fu-berlin.de For derivatives of piperidine (B6355638), DFT has been successfully used to predict regio- and stereoselectivities in reactions, evaluate interaction energies, and locate transition states, showing good agreement with experimental results. researchgate.net These applications are foundational for understanding the chemical nature of Piperidin-2-ylmethanethiol.
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. orientjchem.org For this compound, DFT calculations can map the electron density distribution and identify the locations of these frontier orbitals.
In a typical analysis of a piperidine derivative, the HOMO is often localized on the heteroatoms (nitrogen) and electron-rich parts of the molecule, while the LUMO is distributed over areas susceptible to nucleophilic attack. orientjchem.orgmdpi.com For this compound, the lone pairs on the sulfur and nitrogen atoms would be expected to contribute significantly to the HOMO, making them centers of nucleophilicity. The analysis of orbital compositions provides a quantitative picture of these characteristics. mdpi.com
Table 1: Hypothetical Frontier Molecular Orbital Analysis for this compound This table is illustrative, based on typical values for similar heterocyclic thiols.
| Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -6.2 | Sulfur (p-orbital), Nitrogen (p-orbital) |
| LUMO | +1.5 | Carbon-Sulfur (σ), Carbon-Hydrogen (σ) |
| HOMO-LUMO Gap | 7.7 | N/A |
Reaction Mechanism and Transition State Elucidation
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. fu-berlin.de This provides a detailed understanding of the reaction mechanism, including the sequence of bond-forming and bond-breaking events. For reactions involving piperidine derivatives, DFT has been used to locate the transition states for various stereoisomeric pathways, thereby predicting the most feasible reaction channels. researchgate.net
For this compound, potential reactions include the S-alkylation or oxidation of the thiol group and N-acylation of the piperidine nitrogen. DFT calculations could elucidate the mechanisms of these transformations by:
Locating Transition Structures: Identifying the geometry of the highest energy point along the reaction coordinate.
Calculating Activation Barriers: Determining the energy required to reach the transition state, which correlates with the reaction rate.
Analyzing Bond Evolution: Tracking changes in bond lengths and orders throughout the reaction pathway to understand the synchronicity of bond formation and cleavage. researchgate.net
Prediction and Interpretation of Spectroscopic Data
DFT calculations can accurately predict vibrational spectra (Infrared and Raman), which are invaluable for structural characterization. fu-berlin.de By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the assignment of specific spectral bands to the corresponding molecular vibrations.
A study on 2- and 3-methylpiperidine (B147322) utilized DFT calculations (B3LYP/6-311G(d,p)) to analyze their FT-Infrared spectra. nih.gov The theoretical wavenumbers, when scaled, showed excellent agreement with the experimental bands, allowing for a detailed assignment based on the total energy distribution (TED). nih.gov A similar approach for this compound would allow for the unambiguous assignment of key vibrational modes, such as the N-H stretch, S-H stretch, C-S stretch, and various bending modes of the piperidine ring.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound Based on data from analogous compounds and general spectroscopic correlations.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (secondary amine) | Stretching | 3300 - 3500 |
| S-H (thiol) | Stretching | 2550 - 2600 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C-S (thioether linkage) | Stretching | 600 - 800 |
| N-H | Bending | 1550 - 1650 |
Reactivity and Selectivity Predictions
Conceptual DFT provides a framework of reactivity indices that help predict the most reactive sites within a molecule. mdpi.com These indices, such as electrophilicity (ω), nucleophilicity (N), and local descriptors like the Fukui functions (f(r)) and Parr functions (P(r)), are derived from the molecule's electronic structure. mdpi.comwhiterose.ac.uk
Local Reactivity Descriptors: Fukui functions identify which atoms are most susceptible to electrophilic attack (f⁻), nucleophilic attack (f⁺), or radical attack (f⁰). For this compound, the f⁻ function would be expected to be largest on the S and N atoms, confirming their nucleophilic nature. The Parr functions are used to predict the most favorable sites for C-C bond formation in polar reactions. mdpi.com
These predictions are crucial for designing synthetic routes and understanding how the molecule might interact with biological targets. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations provide insights into the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as solvents or biological macromolecules. mdpi.comfrontiersin.org
For this compound, the piperidine ring can exist in various conformations, primarily different chair forms. The orientation of the methanethiol (B179389) substituent (axial vs. equatorial) significantly impacts the molecule's shape and properties. MD simulations can explore the conformational ensemble of the molecule in different solvents, such as water or DMSO. chemrxiv.org By analyzing metrics like the radius of gyration, one can quantify how compact or extended the molecule is in a given environment. chemrxiv.org Furthermore, MD simulations can reveal stable hydrogen bonding patterns and other non-covalent interactions that dictate the molecule's behavior in solution. nih.gov
Quantum Chemical Calculations for Structure-Property Relationships
Quantum chemical calculations are fundamental to establishing Quantitative Structure-Property Relationships (QSPR). mdpi.comresearchgate.net QSPR models link a molecule's computed structural or electronic descriptors to its macroscopic properties. psu.eduresearchgate.net This allows for the prediction of important physicochemical properties without the need for experimental measurement.
For this compound, quantum chemical methods can be used to calculate a variety of descriptors:
Electronic Descriptors: Dipole moment, polarizability, HOMO/LUMO energies, and atomic charges.
Thermodynamic Descriptors: Heat of formation and Gibbs free energy.
Topological and Geometric Descriptors: Molecular surface area and volume.
These descriptors can then be used in QSPR models to predict properties like boiling point, solubility, and the partition coefficient (logP), which are crucial in fields like drug discovery and materials science. mdpi.compsu.edu
Computational Studies on Supramolecular Interactions
Extensive searches of scientific literature and chemical databases did not yield specific computational studies focused on the supramolecular interactions of this compound. Research in computational chemistry often targets molecules with known biological activity or specific applications in materials science, and it appears this particular compound has not been the subject of such detailed investigation.
However, based on the principles of computational chemistry and studies of related molecules containing piperidine and thiol functional groups, it is possible to outline the theoretical framework and potential findings of such a study. uva.esresearchgate.netspringer.com Supramolecular chemistry is the study of systems involving molecular assemblies formed through non-covalent interactions, such as hydrogen bonding, π-π interactions, and van der Waals forces. science.gov Computational methods are powerful tools for understanding these interactions, providing insights into the stability, structure, and dynamics of molecular complexes. chemscene.comrsc.org
A computational investigation into the supramolecular interactions of this compound would likely focus on identifying the key non-covalent forces that govern its self-assembly and its interactions with other molecules. The primary functional groups for these interactions are the secondary amine (N-H) and the thiol (S-H) groups, both of which can act as hydrogen bond donors, and the nitrogen and sulfur atoms, which can act as hydrogen bond acceptors.
The key non-covalent interactions expected for this compound include:
Hydrogen Bonding: The N-H group of the piperidine ring and the S-H group of the methanethiol moiety are capable of forming hydrogen bonds. Due to the higher electronegativity of nitrogen compared to sulfur, the N-H···A (where A is a hydrogen bond acceptor) interaction is generally stronger than the S-H···A interaction. uva.es Likewise, the nitrogen atom is a stronger hydrogen bond acceptor than the sulfur atom. Computational studies would quantify the strength and geometry of these bonds in dimers or larger clusters of the molecule.
Dimerization and Self-Assembly: Theoretical calculations, particularly using Density Functional Theory (DFT), would be employed to model the formation of dimers and larger oligomers of this compound. These models help predict the most stable configurations and the interaction energies holding the molecules together.
Detailed Research Findings (Hypothetical)
If such research were conducted, it would likely involve high-level quantum mechanical calculations to determine the geometries and binding energies of various possible dimers of this compound. The findings would likely differentiate the energetic contributions of different types of hydrogen bonds.
For instance, a study might compare the stability of a dimer linked by N-H···S hydrogen bonds versus one linked by S-H···N bonds. It is generally expected that the S-H···N configuration would be more stable due to the stronger acceptor nature of the piperidine nitrogen. The analysis of non-covalent interactions (NCI) would reveal the specific regions within the molecules that contribute to attraction (like hydrogen bonds) and repulsion.
Illustrative Data Tables
The following tables are hypothetical examples of the kind of data that would be generated from a computational study of this compound dimers. The values are representative of typical non-covalent interaction energies and geometries found in similar systems but are not based on actual published data for this specific compound.
Table 1: Hypothetical Interaction Energies for this compound Dimers This table illustrates the calculated interaction energies (ΔE) for different dimer configurations, corrected for basis set superposition error (BSSE). A more negative value indicates a more stable interaction.
| Dimer Configuration | Predominant Interaction | Interaction Energy (ΔE) (kcal/mol) |
| Dimer A | N-H···S | -4.5 |
| Dimer B | S-H···N | -6.2 |
| Dimer C | N-H···N | -5.8 |
| Dimer D | S-H···S | -2.1 |
Table 2: Hypothetical Geometric Parameters for Key Hydrogen Bonds This table shows the typical bond lengths and angles for the most stable predicted hydrogen-bonded dimer (hypothetical Dimer B).
| Hydrogen Bond | Donor-Acceptor Distance (Å) | Hydrogen-Acceptor Distance (Å) | Donor-H-Acceptor Angle (°) |
| S-H···N | 3.40 | 2.35 | 165 |
Such computational analyses provide fundamental insights into how a molecule interacts with itself and its environment, which is foundational for predicting its physical properties and potential applications in materials science or medicinal chemistry. science.gov
Coordination Chemistry and Ligand Development Based on Piperidin 2 Ylmethanethiol
Piperidin-2-ylmethanethiol as a Ligand Motif in Metal Complexes
The structural framework of this compound, containing both a secondary amine and a thiol group attached to a chiral backbone, positions it as a potent bidentate ligand. Such N,S-donor ligands are crucial in the formation of stable metal complexes. The piperidine (B6355638) ring introduces a degree of conformational rigidity, which can influence the geometry and stability of the resulting metal complexes. Research on analogous systems, such as those based on 2-(aminomethyl)piperidine (B33004), demonstrates that piperidine-based ligands can successfully form complexes with a variety of metals, including Mg(II), Zn(II), and group IV metal centers. rsc.org The nature of the metal ion and the ligand's specific stereochemistry are key factors in determining the final coordination structure. rsc.org
As a bidentate ligand, this compound can coordinate to a metal center through its nitrogen and sulfur atoms, forming a thermodynamically stable five-membered chelate ring. The interaction between a metal ion and a chelating agent involves the formation of two or more coordinate bonds, resulting in a ring structure that enhances complex stability. numberanalytics.comdiva-portal.org The efficacy and selectivity of chelation are influenced by factors like the nature of the metal ion and the donor atoms of the ligand. numberanalytics.comsemanticscholar.org
The coordination can lead to various geometries depending on the metal's coordination number and electronic preferences. For a square-planar geometry (e.g., with Ni(II), Pd(II), Pt(II)), two this compound ligands might occupy the coordination sphere. In an octahedral environment (e.g., with Co(III), Fe(III), Ru(III)), the ligand could be part of a more complex structure, such as [M(L)₂X₂], where L is this compound and X represents other monodentate ligands. nih.gov Studies on copper(II) complexes with piperidine have shown that five-coordinate, distorted square pyramidal geometries can also be achieved. mdpi.com The inherent rigidity of the piperidine ring, compared to more flexible acyclic analogues, can lead to more defined and stable coordination structures. mdpi.com
Table 1: Potential Coordination Geometries with this compound
| Metal Ion Example | Typical Coordination Number | Potential Geometry | Reference for Analogy |
|---|---|---|---|
| Ni(II), Pd(II) | 4 | Square Planar | nih.gov |
| Zn(II), Cd(II) | 4 | Tetrahedral | nih.gov |
| Cu(II) | 5 | Square Pyramidal | mdpi.com |
| Fe(III), Ru(III), Ti(IV) | 6 | Octahedral | rsc.orgnih.gov |
This compound possesses a stereocenter at the C2 position of the piperidine ring, making it a chiral ligand. When a chiral ligand coordinates to a metal center, it can induce chirality in the resulting complex, a phenomenon known as chirality transfer. thieme-connect.com This process is fundamental in asymmetric catalysis, where the chiral environment created by the ligand dictates the stereochemical outcome of a reaction.
The use of chiral piperidine scaffolds is a recognized strategy in drug design to enhance biological activity and selectivity. thieme-connect.com In coordination chemistry, using an enantiomerically pure form of this compound, such as (R)- or (S)-piperidin-2-ylmethanethiol, can lead to the formation of diastereomeric metal complexes when other chiral ligands are present or when the coordination geometry itself becomes chiral. Research on related 2-(aminomethyl)piperidine ligands has shown that their complexation with group IV metals results in the formation of diastereomeric complexes, confirming the transfer of chirality from the ligand to the metal center. rsc.org This makes this compound a valuable precursor for designing chiral metal-based catalysts and materials.
Formation and Characterization of Charge-Transfer Complexes
Charge-transfer (CT) complexes are formed through the interaction of an electron-rich donor molecule and an electron-deficient acceptor molecule. This compound, with its electron-donating secondary amine (nitrogen) and thiol (sulfur) groups, is a suitable candidate to act as an electron donor in the formation of such complexes. Studies on similar molecules, like 4-methylpiperidine, have demonstrated their ability to form solid CT complexes with σ-acceptors like iodine and π-acceptors such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov
The interaction between thiols and amines (including piperidines) can also lead to CT complexes, often involving hydrogen bonding. rsc.org The formation of these complexes is typically characterized by the appearance of new absorption bands in the UV-Visible spectrum, which are not present in the spectra of the individual donor or acceptor molecules. nih.govrsc.org Infrared (IR) spectroscopy is another key tool, as the formation of a CT complex can cause shifts in the vibrational frequencies of the functional groups involved in the interaction. nih.gov The stoichiometry and formation constants of these complexes can be determined using spectrophotometric methods. nih.gov While direct studies on this compound are not prevalent, the known behavior of its constituent functional groups strongly suggests its potential to form CT complexes with appropriate electron acceptors. nih.govrsc.orgcam.ac.uk
Table 2: Characterization of Charge-Transfer Complexes with Piperidine Analogues
| Electron Donor | Electron Acceptor | Characterization Methods | Key Findings | Reference |
|---|---|---|---|---|
| 4-Methylpiperidine (4MP) | Iodine, DDQ, TCNQ | UV-Vis, IR, Elemental Analysis | Formation of solid CT complexes with specific stoichiometries, e.g., [(4MP)(DDQ)₂]. | nih.gov |
| n-Propylmercaptan | N-methylpiperidine, Triethylamine | UV-Vis, NMR | Observation of new charge-transfer bands; interaction strength is sensitive to solvent polarity. | rsc.org |
| Secondary Amines | Aromatic Thiol | Computational Studies | Formation of a transient, ion-pair charge-transfer complex upon photo-irradiation. | cam.ac.uk |
Design of Novel Ligands Incorporating the this compound Framework
The this compound structure serves as a valuable and versatile scaffold for the synthesis of more complex, multidentate ligands. rsc.orgmdpi.com By chemically modifying the secondary amine or the thiol group, new donor arms can be introduced, increasing the denticity of the ligand and allowing for the chelation of metal ions with higher coordination numbers or with greater stability.
For instance, the nitrogen atom of the piperidine ring can be readily alkylated. This has been demonstrated in the synthesis of pentadentate ligands based on 2-aminomethylpiperidine, where acetic or hydroxybenzyl pendant arms were attached to create highly stable Mn(II) complexes for potential use in medical imaging. mdpi.com Similarly, reaction of the this compound nitrogen with aldehydes or ketones can lead to the formation of Schiff base ligands, a class of compounds widely used in coordination chemistry due to their synthetic accessibility and versatile coordination behavior. najah.edu These synthetic strategies open the door to creating a wide array of new ligands with tailored properties for applications ranging from catalysis to materials science and medicinal chemistry. d-nb.infonih.govmdpi.com
Catalytic Applications and Mechanistic Insights Involving Piperidin 2 Ylmethanethiol Analogues
Organocatalysis with Piperidine-Derived Catalystsrsc.orgbme.hu
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to traditional metal-based and enzymatic catalysis. semanticscholar.org Piperidine (B6355638) and its derivatives are classic examples of nitrogen-based organocatalysts. nih.gov Their catalytic activity often stems from the basicity of the secondary amine, which can act as a Brønsted base or, more commonly, as a nucleophilic catalyst. semanticscholar.orgcatenane.net
In covalent organocatalysis, piperidine can react with a carbonyl substrate to form key intermediates like enamines or iminium ions. semanticscholar.org Enamine catalysis involves the formation of a nucleophilic enamine from a ketone or aldehyde, which can then react with an electrophile. Conversely, iminium catalysis involves the formation of an electrophilic iminium ion from an α,β-unsaturated carbonyl compound, which activates it for nucleophilic attack. semanticscholar.org The choice between these pathways allows for a wide range of transformations. Studies have shown that the increased basicity of piperidine catalysts compared to their pyridine (B92270) analogues can lead to significantly higher reaction yields, for instance in Michael addition reactions. bme.hu
A major focus of modern organocatalysis is the development of asymmetric reactions, where a chiral catalyst directs the formation of one enantiomer of a product over the other. semanticscholar.orgresearchgate.net The inherent chirality of many natural products and the stereospecific requirements of pharmaceuticals make this a critical area of research. Chiral piperidine frameworks are highly desirable synthetic targets, and asymmetric organocatalysis provides an elegant route to their construction. rsc.orgresearchgate.net
The development of chiral amine catalysts, such as derivatives of the amino acid proline (a five-membered ring analogue of piperidine), revolutionized the field. semanticscholar.org Similarly, chiral piperidine-based catalysts have been designed to induce high levels of enantioselectivity. These catalysts often feature complex, rigid structures that create a well-defined chiral environment around the active site, effectively controlling the stereochemical outcome of the reaction. rsc.orgresearchgate.net Efficient protocols using as little as 0.1 mol% of a catalyst have been developed for multigram-scale syntheses, achieving excellent yields and enantiomeric excess (up to 97% ee). researchgate.net
The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental carbon-nitrogen bond-forming reaction. researchgate.netntu.edu.sg It is a powerful tool for synthesizing β-amino carbonyl compounds and nitrogen-containing heterocycles like piperidines. researchgate.net Organocatalytic asymmetric aza-Michael reactions have become a cornerstone for the enantioselective synthesis of these structures. researchgate.netbuchler-gmbh.com
In a typical intramolecular aza-Michael reaction to form a piperidine ring, a substrate containing both a nitrogen nucleophile (e.g., a carbamate) and an α,β-unsaturated ketone is used. A chiral amine catalyst, often a complex cinchona alkaloid derivative, activates the substrate and facilitates the cyclization. buchler-gmbh.com The catalyst can operate through iminium ion formation with the enone part of the substrate, while co-catalysts like weak acids can assist in the process. researchgate.net This dual activation strategy allows for high efficiency and stereocontrol. These reactions can produce a variety of functionalized 2-substituted piperidines in excellent yields and with high enantioselectivities. buchler-gmbh.com
| Catalyst | Substrate Type | Co-Catalyst/Additive | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (8α,9S)-6′-Methoxycinchonan-9-amine | Enone Carbamate | Trifluoroacetic Acid | 75-95 | up to 99 | researchgate.netbuchler-gmbh.com |
| 9-Amino-9-deoxy-epi-hydroquinine | Enone Carbamate | Pentafluoropropionic Acid | Excellent | Excellent | researchgate.net |
| Chiral Thiourea (B124793) IV | Nitroalkane and Imine | Not specified | Good | Good | semanticscholar.org |
| Diphenylprolinol Silyl Ether | Aliphatic α,β-Unsaturated Aldehyde | Benzoic Acid | High | up to 97 | researchgate.net |
Metal-Catalyzed Transformations Utilizing Piperidin-2-ylmethanethiol Ligands
While organocatalysis relies on the inherent reactivity of the piperidine moiety, the combination of the amine and a thiol group in this compound makes its analogues ideal candidates for N,S-bidentate ligands in transition metal catalysis. Such ligands can coordinate to a metal center, influencing its electronic properties and steric environment to control reactivity and selectivity. mdpi.com While literature specifically detailing this compound as a ligand is limited, the principles of coordination chemistry and catalysis with related aminothiol (B82208) and piperidine-based ligands provide significant insight into its potential. nih.govmdpi.com
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, allows for high catalyst activity and selectivity under mild conditions. mdpi.com Piperidine derivatives have been used as ligands in various metal-catalyzed reactions, including hydrogenation and cyclization. nih.govmdpi.com The nitrogen atom of the piperidine ring can coordinate to a metal, while other functional groups on the ring, such as the methanethiol (B179389) group, provide a second coordination site.
Ligands containing both a soft thiol donor and a harder amine donor can stabilize a range of metal oxidation states and create unique catalytic pockets. The thiol group can act as a transient cooperative ligand; it can reversibly coordinate to the metal or be deprotonated to a thiolate, which is a strong anionic donor. nih.gov This metal-ligand cooperation can play a crucial role in activating substrates and facilitating catalytic cycles. nih.gov For example, in palladium-catalyzed reactions, the formation of palladium-thiolate intermediates is a key step in C-S bond formation and activation. uni-tuebingen.de An N,S-ligand like a this compound analogue could be employed in reactions such as cross-coupling, hydrogenation, or hydroformylation, with the specific properties of the N-H and S-H bonds potentially participating directly in the catalytic mechanism.
| Catalyst System | Reaction Type | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Iridium(I) with P,N-Ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | Chiral Piperidines | Outer-sphere dissociative mechanism suggested. | mdpi.com |
| Rhodium-Catalyst | Transfer Hydrogenation | Pyridinium Salts | Chiral Piperidines | Reductive transamination mechanism allows for 15N-labelling. | dicp.ac.cn |
| Gold(I)-Complex | Oxidative Amination | Non-activated Alkenes | Substituted Piperidines | Difunctionalization of a double bond with simultaneous N-heterocycle formation. | nih.govmdpi.com |
| Ruthenium with Pyridine-based Pincer Ligand and Thiol | Dehydrogenation | Alcohols | Aldehydes/Ketones | Thiol acts as a transient cooperative ligand, accelerating the reaction. | nih.gov |
Understanding the mechanism of a catalytic cycle is crucial for optimizing existing catalysts and designing new ones. For a hypothetical metal complex with a this compound analogue ligand, the catalytic cycle would be heavily influenced by the interplay between the nitrogen and sulfur donors with the metal center.
A plausible mechanistic feature involves the reversible deprotonation of the coordinated thiol to a thiolate. This changes the charge of the ligand and the electronic density at the metal center, which can trigger subsequent steps like oxidative addition or reductive elimination. In hydrogenation reactions, for example, a ruthenium-thiolate complex might facilitate the heterolytic cleavage of dihydrogen, a key step in many hydrogenation cycles. nih.gov
Furthermore, the stereochemistry of the piperidine ring can create a chiral environment around the metal. In asymmetric catalysis, this chirality is transferred to the product during the stereodetermining step of the catalytic cycle. Mechanistic studies on related systems have used techniques like rapid-mixing kinetics and spectroscopy to identify intermediates and probe reaction pathways, confirming that even minor structural changes to a ligand can significantly impact the catalytic outcome. uokerbala.edu.iq The N-H bond of the piperidine ring could also participate in catalysis through hydrogen bonding or by acting as a proton shuttle, adding another layer of complexity and potential control to the catalytic cycle.
Supramolecular Chemistry and Host Guest Interactions of Piperidin 2 Ylmethanethiol
Formation of Inclusion Complexes and Host-Guest Systems
Host-guest chemistry involves the encapsulation of a "guest" molecule, such as Piperidin-2-ylmethanethiol, within a larger "host" molecule. This process is driven by non-covalent forces like hydrogen bonding, van der Waals forces, and hydrophobic interactions. The formation of such inclusion complexes can alter the physicochemical properties of the guest molecule.
While direct studies on this compound are sparse, extensive research on analogous compounds, particularly piperidine (B6355638) derivatives and sulfur-containing heterocycles, provides significant insight. Macrocycles like cyclodextrins and hemicucurbiturils are common hosts for such guests.
Cyclodextrin (B1172386) Complexes: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are well-known for their ability to form inclusion complexes with a variety of guest molecules. Studies on piperine, an alkaloid containing a piperidine ring, have shown that it readily forms inclusion complexes with β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD). asiapharmaceutics.infomagtechjournal.comnih.gov Molecular modeling and spectroscopic analyses indicate that the piperidine ring of the guest is typically inserted into the hydrophobic cavity of the cyclodextrin host. asiapharmaceutics.info The formation of these complexes is often a spontaneous process, leading to enhanced solubility and stability of the guest molecule. magtechjournal.comrjptonline.org The stoichiometry of these complexes is typically 1:1, although 1:2 guest:host ratios have also been observed in the crystalline state. asiapharmaceutics.infonih.gov
Hemicucurbituril Complexes: Hemicucurbiturils are macrocyclic hosts capable of binding various neutral and charged species. A study on cyclohexanohemicucurbit mdpi.comuril (cycHC mdpi.com) investigated its ability to encapsulate a range of sulfur-, oxygen-, and nitrogen-containing heterocycles. nih.govfrontiersin.org Notably, this host demonstrated a preference for encapsulating five- and six-membered sulfur-containing heterocycles over nitrogen-containing ones like piperidine, which did not form a stable inclusion complex under the studied conditions. chemrxiv.org This suggests that the thiol group of this compound would be the more likely moiety to engage in inclusion complex formation with hosts like cycHC mdpi.com, driven by favorable interactions within the host's cavity. nih.govnih.gov
The table below summarizes the association constants for various heterocyclic guests with the host cycHC mdpi.com, illustrating the binding preferences.
| Guest Compound | Guest Type | Association Constant (Kₐ) in M⁻¹ | Technique |
|---|---|---|---|
| 1,3-dithiolane | Sulfur Heterocycle | 66 | ¹H NMR |
| 1,4-thioxane | Sulfur/Oxygen Heterocycle | 16 | ¹H NMR |
| 1,4-dioxane | Oxygen Heterocycle | <10 | ¹H NMR |
| Piperidine | Nitrogen Heterocycle | No complex formation observed | ¹H NMR |
Data sourced from a study on cyclohexanohemicucurbit mdpi.comuril inclusion complexes. nih.gov
Self-Assembly Processes and Molecular Recognition
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, both the piperidine ring (via hydrogen bonding) and the thiol group (via hydrogen bonding and sulfur-surface interactions) can drive these processes.
Research on the closely related 4-piperidinemethanethiol has demonstrated its ability to self-assemble into highly organized monolayers on gold surfaces. nih.govresearchgate.net This assembly is driven by the strong affinity of the sulfur atom for the gold substrate, a well-established principle in surface chemistry. The piperidine rings in these monolayers can then be further functionalized, showcasing their role as versatile platforms for building more complex structures. nih.gov
Furthermore, studies on other molecules containing thiol and hydrogen-bonding moieties, such as tetrathiafulvalene (B1198394) (TTF)–triglycyl derivatives, show they can act as low-molecular-weight gelators. mdpi.comresearchgate.net These molecules self-assemble in various organic solvents to form extensive fibrillar networks, leading to the formation of supramolecular organogels. The primary driving forces for this assembly are hydrogen-bonding patterns and π–π stacking. mdpi.comnih.gov This provides a model for how this compound could potentially self-assemble into similar gel-like or other ordered structures in solution or the solid state.
The table below presents data on the gelation properties of a self-assembling TTF-peptide conjugate, which serves as an analog for the potential behavior of this compound.
| Solvent | Critical Gelation Concentration (CGC) (g/L) | Gel-to-Sol Transition Temperature (Tgel) (°C) |
|---|---|---|
| Acetonitrile (B52724) | ~10 | 42-45 |
| Acetone | ~20 | 36-39 |
| Toluene | ~50 | 48-51 |
| Dichloromethane | ~5 | 38-41 |
Data adapted from studies on a self-assembling TTF–triglycyl derivative. mdpi.comresearchgate.net
Molecular recognition, the specific binding between molecules, is fundamental to these processes. The piperidine moiety is a key structural element in many biologically active compounds, where it is recognized by specific protein receptors. acs.orgnih.govnih.gov This inherent capacity for specific interaction, combined with the thiol group's reactivity, makes this compound a molecule with high potential for selective molecular recognition events.
Engineering of Supramolecular Architectures
The principles of host-guest chemistry and self-assembly can be harnessed to engineer complex and functional supramolecular architectures. The dual functionality of this compound makes it an attractive building block for such endeavors.
A compelling example is the layer-by-layer construction of a bis(dithiocarbamato)copper(II) complex on a gold surface, which used 4-piperidinemethanethiol as the foundational self-assembled monolayer. nih.gov In this process, the thiol group anchors the molecule to the surface, while the piperidine's secondary amine is chemically transformed to create a new ligand site, which then coordinates with copper ions to build a more complex surface architecture. This demonstrates how a simple piperidinemethanethiol can be a key component in a bottom-up approach to fabricating functional materials.
Another advanced strategy for engineering architectures involves the use of metal-organic frameworks (MOFs). nih.govresearchgate.netbham.ac.uk These are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. While specific MOFs using this compound as a linker are not reported, the modular nature of MOF chemistry allows for the incorporation of functional linkers. researchgate.netnih.gov A piperidine- and thiol-containing linker could impart specific properties to the MOF, such as selective guest adsorption or catalytic activity within its pores. The hydrogen bonding capabilities of the piperidine moiety could play a crucial role in stabilizing the framework and in interactions with guest molecules. researchgate.net
Furthermore, the thiol group is amenable to "click chemistry" reactions, such as the thiol-ene reaction, which is a highly efficient method for covalently linking molecules. This has been used to synthesize supramolecular polymers from monomers (supramonomers) held together by non-covalent bonds. researchgate.net One could envision this compound participating in such reactions to form advanced polymeric materials with architectures controlled by both covalent bonds and the supramolecular interactions of the piperidine rings.
Piperidin 2 Ylmethanethiol in Advanced Materials Science and Interfacial Phenomena
Design and Synthesis of Materials Incorporating Piperidin-2-ylmethanethiol Scaffolds
The incorporation of this compound into larger material structures, such as polymers and nanoparticles, is a key area of interest. The piperidine (B6355638) ring offers a versatile scaffold that can be functionalized to tailor the properties of the resulting material. nih.govijnrd.orgresearchgate.net Synthetic strategies for creating materials that feature the this compound moiety can be broadly categorized into two approaches: direct polymerization of functionalized monomers and post-synthesis modification of existing polymers.
In the first approach, this compound can be chemically modified to introduce a polymerizable group, such as a methacrylate or a styrenic moiety. This functionalized monomer can then be copolymerized with other monomers to create a range of new polymers with controlled compositions and properties. For instance, the synthesis of temperature-responsive polymers containing a piperidine carboxamide moiety has been demonstrated, showcasing the potential to create "smart" materials that respond to environmental stimuli. nih.gov
Alternatively, the this compound can be grafted onto an existing polymer backbone. This is often achieved through "click" chemistry reactions, such as thiol-ene or thiol-epoxy couplings, which are highly efficient and tolerant of a wide range of functional groups. mdpi.com This method allows for the precise control over the density and distribution of the this compound units on the polymer chain.
Table 1: Potential Synthetic Routes for this compound-Containing Polymers
| Synthesis Approach | Description | Key Advantages | Potential Monomers/Polymers |
| Direct Polymerization | Polymerization of a monomer derived from this compound. | Control over copolymer composition; uniform incorporation of the functional unit. | Acrylate or methacrylate derivatives of this compound. |
| Post-Synthesis Modification | Grafting of this compound onto a pre-existing polymer. | Versatility in choice of polymer backbone; can be applied to complex architectures. | Polymers with reactive side groups (e.g., epoxides, double bonds). |
The synthesis of such materials would involve standard organic chemistry techniques. For example, the reaction of Piperidin-2-ylmethanol with a suitable agent to introduce a polymerizable group, followed by the conversion of the hydroxyl group to a thiol. The resulting monomer could then be subjected to radical polymerization. researchcommons.org
Surface Chemistry and Self-Assembled Monolayer (SAM) Formation
The methanethiol (B179389) group in this compound is the key to its utility in surface chemistry. Thiols are known to spontaneously form highly ordered, single-molecule-thick layers, known as self-assembled monolayers (SAMs), on the surfaces of noble metals like gold, silver, and copper. northwestern.edusigmaaldrich.comrsc.org This process is driven by the strong covalent bond that forms between the sulfur atom and the metal surface. nsf.gov
The formation of a SAM from this compound would involve immersing a clean gold substrate into a dilute solution of the compound, typically in ethanol. sigmaaldrich.com The molecules would then adsorb onto the surface and arrange themselves into a densely packed layer. The structure and properties of the resulting SAM would be influenced by several factors, including the concentration of the solution, the immersion time, and the temperature. mdpi.com
The presence of the piperidine ring would impart unique properties to the surface. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and can be protonated, which could be used to control the surface charge and wettability. The stereochemistry of the piperidine ring could also influence the packing of the molecules in the SAM, potentially leading to the formation of chiral surfaces.
Table 2: Expected Properties of this compound SAMs on Gold
| Property | Expected Characteristic | Influencing Factor |
| Surface Energy | Can be tuned by modifying the piperidine ring. | Presence of polar or non-polar substituents on the piperidine. |
| Surface Charge | Can be controlled by adjusting the pH of the surrounding medium. | Protonation/deprotonation of the piperidine nitrogen. |
| Molecular Packing | Influenced by the stereochemistry and conformation of the piperidine ring. | Intermolecular interactions between adjacent piperidine rings. |
| Thermal Stability | Expected to be comparable to other alkanethiol SAMs. | Strength of the gold-sulfur bond. nsf.gov |
Characterization of these SAMs would involve a suite of surface-sensitive techniques, including X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface, ellipsometry to measure the thickness of the monolayer, and contact angle goniometry to assess the surface wettability. uh.edu
Integration into Functional Materials Systems
The ability to form well-defined SAMs and to be incorporated into polymers makes this compound a promising candidate for the development of a variety of functional materials systems.
One potential application is in the area of biosensors. A SAM of this compound could be used to immobilize biomolecules, such as enzymes or antibodies, onto a sensor surface. The piperidine ring could be functionalized with a linker to which the biomolecule could be attached. The ability to control the surface properties of the SAM would be crucial for maintaining the activity of the immobilized biomolecule and for minimizing non-specific binding. nih.gov
Another potential application is in the development of "smart" surfaces that can respond to external stimuli. For example, a surface coated with a polymer containing this compound could be designed to change its properties in response to a change in pH. This could be useful for applications such as controlled drug delivery or for creating surfaces that can switch between being hydrophilic and hydrophobic. nih.gov
Furthermore, nanoparticles functionalized with this compound could be used for a variety of applications, including catalysis, imaging, and drug delivery. nih.govnih.gov The thiol group would provide a strong anchor for attaching the nanoparticles to a surface, while the piperidine ring could be used to tune the properties of the nanoparticles and to attach other molecules. frontiersin.org
Table 3: Potential Applications of Materials Incorporating this compound
| Application Area | Material System | Key Functionality |
| Biosensors | SAMs on gold electrodes | Immobilization of biorecognition elements. |
| Smart Surfaces | Polymer brushes grafted from a surface | pH-responsive changes in surface properties. |
| Nanoparticle Assembly | Functionalized gold nanoparticles | Controlled aggregation and disassembly of nanoparticles. |
| Drug Delivery | Polymer-coated nanoparticles | Targeted delivery and controlled release of therapeutics. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Piperidin-2-ylmethanethiol to ensure high yield and purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, substituting a hydroxyl group in piperidinemethanol derivatives with a thiol group using Lawesson’s reagent or thiourea under reflux conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by H/C NMR and GC-MS are critical. Reproducibility requires strict control of reaction temperature (e.g., 80–100°C) and anhydrous solvents .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of thiol (-SH) protons (δ ~1.5–2.5 ppm) and piperidine ring protons.
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 146.1).
- Elemental Analysis : Validate elemental composition (C, H, N, S).
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to acute toxicity risks (oral, dermal, inhalation), use PPE (gloves, goggles, lab coats), work in a fume hood, and store in airtight containers. Emergency procedures should include immediate rinsing for skin/eye contact and activated charcoal for ingestion. Safety data for analogous compounds (e.g., Category 4 acute toxicity) suggest stringent exposure limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Conduct systematic reviews (following Cochrane guidelines) to evaluate study heterogeneity in assay conditions (e.g., cell lines, concentrations). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and statistical meta-analysis to identify confounding variables (e.g., solvent effects, impurity profiles) .
Q. What strategies optimize regioselectivity in synthesizing this compound derivatives?
- Methodological Answer : Regioselectivity can be enhanced by:
- Catalyst Design : Use chiral auxiliaries or transition-metal catalysts (e.g., Pd/C) to direct thiol group placement.
- Computational Modeling : DFT calculations to predict reactive sites on the piperidine ring.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at sterically accessible positions .
Q. How should a comparative study between this compound and other thiol-containing piperidines be designed?
- Methodological Answer :
- Experimental Design : Use a factorial design to test variables (e.g., substituent position, steric effects). Include positive/negative controls (e.g., 4-mercaptopiperidine).
- Biological Assays : Measure IC50 values across multiple targets (e.g., kinases, GPCRs) to assess selectivity.
- Data Analysis : Apply multivariate statistics (ANOVA, PCA) to differentiate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
